3-Methyl-4-(4-nitrophenyl)-1,2,5-oxadiazole
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Overview
Description
3-Methyl-4-(4-nitrophenyl)-1,2,5-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-nitrophenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with methyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-nitrophenyl)-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-Methyl-4-(4-aminophenyl)-1,2,5-oxadiazole.
Reduction: Formation of 3-Methyl-4-(4-aminophenyl)-1,2,5-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-(4-nitrophenyl)-1,2,5-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-nitrophenyl)-1,2,5-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-(4-aminophenyl)-1,2,5-oxadiazole
- 3-Methyl-4-(4-methoxyphenyl)-1,2,5-oxadiazole
Uniqueness
3-Methyl-4-(4-nitrophenyl)-1,2,5-oxadiazole is unique due to the presence of both a nitro group and an oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The nitro group can undergo various transformations, providing a versatile platform for the synthesis of diverse derivatives.
Properties
CAS No. |
81400-95-5 |
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Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-methyl-4-(4-nitrophenyl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C9H7N3O3/c1-6-9(11-15-10-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3 |
InChI Key |
JSPGTMCQQICOFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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